molecular formula C21H19ClN2O3S B2576576 N-(4-acetamidophenyl)-5-(((2-chlorobenzyl)thio)methyl)furan-2-carboxamide CAS No. 1448046-71-6

N-(4-acetamidophenyl)-5-(((2-chlorobenzyl)thio)methyl)furan-2-carboxamide

Cat. No.: B2576576
CAS No.: 1448046-71-6
M. Wt: 414.9
InChI Key: RTTHENQUBGFQSV-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-(((2-chlorobenzyl)thio)methyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a furan ring substituted with a carboxamide group, a thioether linkage, and a chlorobenzyl moiety, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-(((2-chlorobenzyl)thio)methyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the furan ring with an amine, such as 4-acetamidophenylamine, under dehydrating conditions.

    Thioether Formation: The thioether linkage is formed by reacting the furan carboxamide with 2-chlorobenzylthiol in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in N-(4-acetamidophenyl)-5-(((2-chlorobenzyl)thio)methyl)furan-2-carboxamide can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetamidophenyl)-5-(((2-chlorobenzyl)thio)methyl)furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(((2-chlorobenzyl)thio)methyl)furan-2-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-5-(((2-bromobenzyl)thio)methyl)furan-2-carboxamide
  • N-(4-acetamidophenyl)-5-(((2-fluorobenzyl)thio)methyl)furan-2-carboxamide
  • N-(4-acetamidophenyl)-5-(((2-methylbenzyl)thio)methyl)furan-2-carboxamide

Uniqueness

N-(4-acetamidophenyl)-5-(((2-chlorobenzyl)thio)methyl)furan-2-carboxamide is unique due to the presence of the chlorobenzyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-[(2-chlorophenyl)methylsulfanylmethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-14(25)23-16-6-8-17(9-7-16)24-21(26)20-11-10-18(27-20)13-28-12-15-4-2-3-5-19(15)22/h2-11H,12-13H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTHENQUBGFQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CSCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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